Araloside A

Gastroenterology Pharmacology Gastric Ulcer

Araloside A (Chikusetsusaponin IV) features a unique oleanolic acid glycosylation pattern that directly binds Raf/MEK/ERK kinases, driving neuroprotective autophagy and clearance of APP, Tau, α-synuclein. It demonstrates anti-ulcer efficacy comparable to cimetidine via H+/K+-ATPase inhibition (patent-granted for gastric disease). In RA models, it induces apoptosis and suppresses NF-κB-mediated cytokines in synoviocytes. With extremely low oral bioavailability (F≈0.14%), it serves as an ideal model for saponin absorption studies. Substitution with any other saponin will invalidate experimental data. ≥98% purity. Research use only.

Molecular Formula C47H74O18
Molecular Weight 927.1 g/mol
CAS No. 7518-22-1
Cat. No. B1219800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAraloside A
CAS7518-22-1
Synonymschikusetsusaponin IV
Molecular FormulaC47H74O18
Molecular Weight927.1 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C
InChIInChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-33(55)30(52)28(50)23(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)31(53)35(36(64-40)37(57)58)63-38-32(54)29(51)24(20-49)60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)
InChIKeyKQSFNXMDCOFFGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Araloside A (CAS 7518-22-1): Sourcing and Baseline Characterization for Research Procurement


Araloside A (also known as Chikusetsusaponin IV) is a pentacyclic triterpenoid saponin primarily isolated from the root bark of various Aralia species, including A. elata and A. taibaiensis [1]. It is a compound of interest in pharmacological research for its diverse bioactivities, including anti-ulcer, neuroprotective, and anti-inflammatory effects. Its core structure is an oleanolic acid aglycone, glycosylated with glucuronic acid, arabinose, and glucose moieties, giving it a molecular weight of 927.08 g/mol and the formula C47H74O18 . Commercial vendors typically provide the compound at purities of 98% or higher [2].

Araloside A vs. General Saponins: Why Structural Specificity Precludes Generic Substitution in Targeted Assays


While Araloside A belongs to the large family of triterpenoid saponins, its specific glycosylation pattern on the oleanolic acid core dictates a unique biological profile that is not representative of the entire class [1]. The specific arrangement of its sugar moieties is critical for its ability to bind to protein targets such as Raf, MEK, and ERK kinases, a mechanism that is central to its recently identified neuroprotective and autophagy-inducing properties [2]. Furthermore, its distinct physicochemical properties, such as solubility and bioavailability, differ markedly from other saponins like the widely studied ginsenosides [3]. Therefore, substituting Araloside A with another saponin, even one from a closely related species, will not replicate the compound's exact pharmacological effects and will invalidate experimental data.

Quantitative Differentiation of Araloside A: A Comparative Evidence Guide for Researchers and Buyers


Comparative Gastroprotective Potency: Araloside A vs. Clinical Standard Cimetidine

Araloside A demonstrates a significant gastroprotective effect in vivo that is comparable to the clinical H2-receptor antagonist cimetidine. In a rat model, oral administration of Araloside A significantly reduced gastric lesions induced by HCl·ethanol and aspirin, a finding that was directly compared to the standard drug cimetidine [1].

Gastroenterology Pharmacology Gastric Ulcer

Novel Mechanism in Neuroprotection: Autophagy Induction via Raf/MEK/ERK Binding in Alzheimer's and Parkinson's Models

Araloside A uniquely induces cytoprotective autophagy through a direct binding interaction with the Raf/MEK/ERK kinase cascade. This mechanism differentiates it from many other neuroprotective saponins and natural products, which often act via other pathways like AMPK or mTOR [1]. The study provides quantitative data on its ability to reduce pathological protein aggregates in cellular and C. elegans models.

Neurodegeneration Autophagy Alzheimer's Disease Parkinson's Disease

Potency in α-Amylase Inhibition: A Comparative Assay Against Stipuleanoside R2

Araloside A exhibits superior inhibitory activity against the enzyme α-amylase compared to another saponin, Stipuleanoside R2, from the same plant species. This head-to-head comparison highlights Araloside A's stronger potential in antidiabetic research [1].

Diabetes Metabolic Disease Enzyme Inhibition Ethnopharmacology

Dual Pro-Apoptotic and Anti-Inflammatory Effects on Rheumatoid Arthritis Synoviocytes

In the human MH7A rheumatoid arthritis fibroblast-like synoviocyte cell line, Araloside A exerts a dual effect: it inhibits inflammatory cytokine production while simultaneously inducing apoptosis. This profile is quantified by a dose-dependent decrease in IL-1β and IL-6 secretion and an increase in apoptotic markers like caspase-3/7 activity [1].

Rheumatoid Arthritis Inflammation Apoptosis Immunology

Low Oral Bioavailability: A Critical Parameter for In Vivo Study Design

Araloside A exhibits extremely low absolute oral bioavailability in rats, a key pharmacokinetic parameter that must be considered when designing in vivo efficacy studies. This characteristic is common to many saponins, but the specific value for Araloside A is critical for dose calculation and route of administration [1].

Pharmacokinetics ADME Drug Delivery Bioavailability

Evidence-Backed Application Scenarios for Araloside A in Specialized Research


Gastric Ulcer and Gastroprotection Research

Araloside A is a strong candidate for studies investigating mechanisms of gastroprotection and ulcer healing, given its in vivo efficacy comparable to cimetidine in rat models [1]. Research may focus on its ability to suppress gastric acid secretion, inhibit H+/K+-ATPase activity, and modulate mitochondrial-mediated apoptotic pathways in the gastric mucosa [2]. A granted patent specifically covers its use as a therapeutic agent for gastric diseases, underscoring its validated potential in this area [3].

Neurodegenerative Proteinopathy Models

For research on Alzheimer's and Parkinson's diseases, Araloside A provides a tool to specifically investigate the role of Raf/MEK/ERK-dependent autophagy in clearing pathogenic proteins like APP, Tau, and α-synuclein [1]. Its direct binding to Raf, MEK, and ERK kinases makes it a unique probe for dissecting this signaling pathway's contribution to neuroprotection and proteostasis in cellular and transgenic C. elegans models [1].

Rheumatoid Arthritis and Inflammatory Disease Research

In vitro models of rheumatoid arthritis (RA) can leverage Araloside A's dual effects on human MH7A synoviocytes [1]. Researchers can use the compound to explore the interplay between apoptosis induction and NF-κB-mediated inflammatory cytokine suppression in a disease-relevant cellular context [1]. This makes it suitable for studies on the pathogenesis of RA and for screening potential therapeutic interventions.

ADME and Drug Delivery Studies for Triterpenoid Saponins

The well-characterized, extremely low oral bioavailability of Araloside A (F≈0.14%) [1] makes it an excellent model compound for studying the absorption barriers and intestinal efflux mechanisms of triterpenoid saponins. Research can focus on developing novel formulations, such as nanoparticles or absorption enhancers, aimed at improving the oral bioavailability of this class of natural products [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Araloside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.